molecular formula C26H24N2 B13365411 4,4'-Bis(3,5-dimethylphenyl)-2,2'-bipyridine

4,4'-Bis(3,5-dimethylphenyl)-2,2'-bipyridine

Cat. No.: B13365411
M. Wt: 364.5 g/mol
InChI Key: OVCMLBVQLKQSTO-UHFFFAOYSA-N
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Description

4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines This compound is characterized by the presence of two pyridine rings connected by a carbon-carbon bond, with each pyridine ring substituted by two 3,5-dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine typically involves the Suzuki coupling reaction. This reaction is carried out between 2,2’-bipyridine-4,4’-diboronic acid and 3,5-dimethylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for 4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl groups.

    Reduction: Reduced forms of the bipyridine ring.

    Substitution: Substituted derivatives with various functional groups on the phenyl rings.

Scientific Research Applications

4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine largely depends on its role as a ligand. When forming complexes with transition metals, the compound can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal in catalytic processes. The bipyridine moiety can coordinate to the metal through its nitrogen atoms, while the phenyl groups can provide steric and electronic effects that modulate the overall behavior of the complex.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(4-methylphenyl)-2,2’-bipyridine
  • 4,4’-Bis(3,5-dimethoxyphenyl)-2,2’-bipyridine
  • 4,4’-Bis(3,5-dichlorophenyl)-2,2’-bipyridine

Uniqueness

4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine is unique due to the specific substitution pattern on the phenyl rings, which can influence its electronic properties and reactivity. The presence of the 3,5-dimethyl groups can enhance the compound’s stability and alter its interaction with metal centers in coordination complexes, making it distinct from other bipyridine derivatives.

Properties

Molecular Formula

C26H24N2

Molecular Weight

364.5 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C26H24N2/c1-17-9-18(2)12-23(11-17)21-5-7-27-25(15-21)26-16-22(6-8-28-26)24-13-19(3)10-20(4)14-24/h5-16H,1-4H3

InChI Key

OVCMLBVQLKQSTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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